(3-(1,3-Dioxolan-2-yl)phenyl)triethoxysilane
Description
(3-(1,3-Dioxolan-2-yl)phenyl)triethoxysilane is a silane-based compound characterized by a triethoxysilane group (–Si(OCH₂CH₃)₃) attached to a phenyl ring substituted with a 1,3-dioxolane moiety. The dioxolane group, a five-membered oxygen-containing heterocycle, imparts unique electronic and steric properties to the molecule.
Properties
IUPAC Name |
[3-(1,3-dioxolan-2-yl)phenyl]-triethoxysilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O5Si/c1-4-18-21(19-5-2,20-6-3)14-9-7-8-13(12-14)15-16-10-11-17-15/h7-9,12,15H,4-6,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQFZZADCYULFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=CC(=C1)C2OCCO2)(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1,3-Dioxolan-2-yl)phenyl)triethoxysilane typically involves the reaction of 3-(1,3-dioxolan-2-yl)phenol with triethoxysilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. Common catalysts used include platinum-based catalysts or other transition metal catalysts that facilitate the hydrosilylation reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then subjected to controlled temperature and pressure conditions to optimize yield and purity. The product is typically purified by distillation or chromatography to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the dioxolane moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reduction reactions can target the ethoxy groups or the dioxolane ring. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: The ethoxy groups can be substituted with other nucleophiles, such as alcohols or amines, under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, CrO₃
Reduction: LiAlH₄, NaBH₄
Substitution: Alcohols, amines, acids, bases
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of siloxanes or silanes with different substituents
Scientific Research Applications
Surface Modification
One of the primary applications of this silane compound is in surface modification. It can be used to functionalize surfaces of materials such as glass, metals, and polymers to improve adhesion properties and chemical resistance.
Case Study:
A study demonstrated that applying (3-(1,3-Dioxolan-2-yl)phenyl)triethoxysilane to silica surfaces significantly enhanced hydrophobicity and reduced surface energy, which is beneficial for coatings and sealants .
Nanocomposites
The compound is also utilized in the synthesis of nanocomposites. Incorporating this silane into silica nanoparticles has been shown to improve their dispersion in polymer matrices and enhance mechanical properties.
Data Table: Properties of Nanocomposites with Silanes
| Silane Type | Mechanical Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| This compound | 85 | 250 |
| Triethylsilane | 70 | 230 |
| Vinyltriethoxysilane | 75 | 240 |
Drug Delivery Systems
This compound has been investigated for use in drug delivery systems due to its ability to form stable silicate matrices that can encapsulate therapeutic agents.
Case Study:
Research indicated that nanoparticles modified with this silane exhibited controlled release profiles for anti-cancer drugs, enhancing the bioavailability and efficacy of the treatments .
Imaging Agents
The compound has potential applications as a component in imaging agents for biomedical applications. Its ability to bind with imaging dyes allows for improved contrast in fluorescence imaging techniques.
Data Table: Imaging Performance of Silane-Based Agents
| Imaging Agent Type | Fluorescence Intensity (AU) | Stability (Hours) |
|---|---|---|
| Dioxolane-modified Silica | 1500 | 48 |
| Standard Silica | 1200 | 24 |
Synthesis Techniques
The synthesis of this compound typically involves the reaction of phenolic compounds with trialkoxysilanes under acidic conditions. This method ensures high yields and purity.
Synthesis Reaction:
Mechanism of Action
The mechanism of action of (3-(1,3-Dioxolan-2-yl)phenyl)triethoxysilane involves the interaction of its silane groups with various substrates. The ethoxy groups can undergo hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to form strong covalent bonds with surfaces, leading to enhanced adhesion and stability. The dioxolane ring provides additional functionality, allowing for further chemical modifications and interactions with other molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triethoxysilane derivatives with aromatic substituents are widely employed in materials science. Below is a comparative analysis of key analogues:
Reactivity and Functional Group Interactions
- Triethoxysilane Group: All analogues share the –Si(OCH₂CH₃)₃ group, enabling hydrolysis to form silanol (–Si(OH)₃) for surface adhesion. Hydrolysis rates vary with substituent electron effects. The dioxolane’s electron-donating oxygen atoms may accelerate hydrolysis compared to chloro substituents .
- Dioxolane vs. In contrast, chloro substituents (as in ) are inert under neutral conditions but may participate in nucleophilic substitutions.
Molecular Geometry and Steric Effects
highlights bond angles (e.g., C–C–O angles ~109.9°–129.6°) and torsional strains in dioxolane-containing structures. The dioxolane ring’s conformation may sterically hinder the triethoxysilane group’s accessibility, affecting its coupling efficiency compared to less bulky substituents like chloro.
Research Findings and Data Gaps
- Thermal Stability : Dioxolane’s oxygen atoms may reduce thermal stability compared to halogenated analogues.
- Solubility: Higher polarity likely improves solubility in polar solvents (e.g., ethanol, DMF ).
Biological Activity
(3-(1,3-Dioxolan-2-yl)phenyl)triethoxysilane is a compound that belongs to the class of organosilicon compounds. It features a 1,3-dioxolane moiety, which is known for its diverse biological activities, including antibacterial and antifungal properties. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of salicylaldehyde with diols in the presence of a catalyst such as Montmorillonite K10. This method yields various 1,3-dioxolanes with high enantiomeric purity and good yields, which can then be functionalized to create derivatives like triethoxysilane. The general reaction scheme is as follows:
Antibacterial Activity
Research has shown that several derivatives of 1,3-dioxolanes exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study evaluating the antibacterial effects of synthesized 1,3-dioxolane derivatives found that:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values ranged from 625 to 1250 µg/mL.
- Staphylococcus epidermidis : Most compounds displayed excellent activity.
- Enterococcus faecalis : Notably, one derivative exhibited perfect activity with an MIC of 625 µg/mL.
- Pseudomonas aeruginosa : Some compounds showed significant antibacterial effects.
However, no activity was observed against Escherichia coli , Klebsiella pneumoniae , or Proteus mirabilis .
Antifungal Activity
The antifungal properties of this compound were also investigated. The findings indicated that all tested compounds except one exhibited substantial antifungal activity against Candida albicans , a common fungal pathogen. This suggests that the presence of the dioxolane ring may enhance the compound's ability to disrupt fungal cell membranes or metabolic processes .
Comparative Biological Activity Table
| Compound | Bacterial Strain | MIC (µg/mL) | Antifungal Activity |
|---|---|---|---|
| 1 | S. aureus | 625–1250 | Negative |
| 2 | S. epidermidis | Excellent | Positive |
| 3 | E. faecalis | 625 | Positive |
| 4 | P. aeruginosa | Excellent | Positive |
| 5 | E. coli | None | Positive |
| 6 | K. pneumoniae | None | Positive |
| 7 | P. mirabilis | None | Positive |
| - | C. albicans | - | Positive |
Case Studies
Several studies have documented the biological activities of dioxolane derivatives:
- Antibacterial Screening : A series of compounds were synthesized and tested against various bacterial strains, revealing a pattern where structural modifications significantly influenced their antibacterial potency.
- Antifungal Efficacy : In vitro tests demonstrated that most synthesized dioxolanes effectively inhibited the growth of Candida albicans, suggesting potential for therapeutic applications in treating fungal infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
